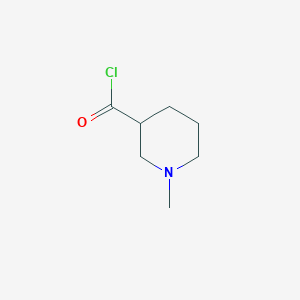

1-Methylpiperidine-3-carbonyl chloride

Description

Properties

IUPAC Name |

1-methylpiperidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIJYOZMNSWYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601772 | |

| Record name | 1-Methylpiperidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-44-2 | |

| Record name | 1-Methyl-3-piperidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193538-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionyl Chloride-Mediated Synthesis

The most widely documented method involves the reaction of 1-methylpiperidine-3-carboxylic acid with thionyl chloride (SOCl₂). This exothermic process proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by chloride, yielding the corresponding acyl chloride.

Reaction Conditions:

-

Molar Ratio: A 3:1 excess of SOCl₂ to carboxylic acid ensures complete conversion .

-

Solvent: Anhydrous dichloromethane (DCM) or toluene is used to maintain a moisture-free environment .

-

Work-Up: Excess SOCl₂ and byproducts (SO₂, HCl) are removed under reduced pressure, followed by distillation or recrystallization for purification .

Performance Data:

Advantages:

-

High reproducibility in laboratory settings.

-

Minimal side products due to gaseous byproduct evolution.

Limitations:

-

SOCl₂’s corrosiveness and HCl emissions necessitate stringent safety measures.

Phosgene-Based Catalytic Method

An alternative approach employs phosgene (COCl₂) with a stationary-phase catalyst, as described in patent US5245063A . This method minimizes phosgene dispersion, enhancing safety and efficiency.

Catalytic System:

-

Catalyst: A preformed adduct of phosgene and N,N-disubstituted formamide (e.g., DMAP) .

-

Reactor Design: Vertical tube reactors with laminar flow to prevent turbulence .

Reaction Parameters:

Performance Data:

Advantages:

-

Suitable for continuous industrial production.

-

Reduced phosgene waste via catalytic recycling.

Limitations:

-

Requires specialized equipment for phosgene handling.

Oxalyl Chloride Activation

Oxalyl chloride ((COCl)₂) offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates. This method is favored in small-scale syntheses.

Protocol:

-

Stoichiometry: 1.2 equivalents of oxalyl chloride per carboxylic acid .

-

Catalyst: Catalytic dimethylformamide (DMF) accelerates the reaction .

Performance Data:

Advantages:

-

Lower reaction temperatures reduce side reactions.

-

Compatible with thermally labile intermediates.

Limitations:

-

Higher cost compared to SOCl₂.

Multi-Step Synthesis from Piperidine Derivatives

For cases where the carboxylic acid precursor is unavailable, a multi-step route from piperidine is employed:

Step 1: N-Methylation

Piperidine reacts with methyl iodide or dimethyl sulfate under basic conditions to yield 1-methylpiperidine .

Step 2: Carboxylic Acid Formation

The C-3 position is functionalized via carboxylation. For example, (R)-Ethyl 1-methylpiperidine-3-carboxylate is hydrolyzed using NaOH/H₂O to produce (R)-1-methylpiperidine-3-carboxylic acid .

Step 3: Acyl Chloride Synthesis

The carboxylic acid is treated with SOCl₂ or phosgene, as detailed in Sections 1 and 2 .

Performance Data:

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield | Purity | Safety | Scalability |

|---|---|---|---|---|

| Thionyl Chloride | 85–90% | >98% | Moderate | Laboratory |

| Phosgene Catalytic | 90–95% | High | High | Industrial |

| Oxalyl Chloride | 75–80% | >95% | High | Small-scale |

| Multi-Step Synthesis | 70–85% | Variable | Moderate | Flexible |

Key Insights:

-

The phosgene method excels in industrial settings due to its continuous flow design and high yield .

-

Thionyl chloride remains the gold standard for laboratory-scale synthesis .

Optimization Strategies

Catalyst Loading:

Reducing DMAP to 0.02 wt% in phosgene-based reactions minimizes discoloration without affecting yield .

Temperature Control:

Maintaining SOCl₂ reactions at 50°C balances reaction speed and byproduct formation .

Solvent Selection:

Toluene outperforms DCM in phosgene reactions by reducing catalyst leaching .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with diverse reagents:

2.1. Amide Formation

Reacts with amines to form carboxamides:

- Example : Reaction with 2,6-dichloropyrazine in pyridine yields N-(6-chloropyrazin-2-yl)-1-methylpiperidine-3-carboxamide (56% yield) .

- Conditions: Pyridine, 100°C, overnight.

2.2. Esterification

Alcohols react to form esters:

- Example : Methanol in dichloromethane with triethylamine produces methyl 1-methylpiperidine-3-carboxylate.

Hydrolysis

Hydrolyzes in water to regenerate the carboxylic acid:

Reduction Reactions

- Lithium Aluminum Hydride (LiAlH₄) : Reduces the carbonyl chloride to a hydroxymethyl group, forming 3-(hydroxymethyl)-1-methylpiperidine.

- Solvent: Anhydrous ether, 0–50°C.

5.1. Pharmaceutical Intermediates

- Used to synthesize 17-allylaminogeldanamycin derivatives (anticancer agents) :

- Step : Reacting with hydroquinone derivatives in dichloromethane under reductive conditions (56% yield).

Comparative Reactivity

| Compound | Reactivity | Steric Hindrance |

|---|---|---|

| 1-Methylpiperidine-4-carbonyl chloride | Higher (less hindered) | Low |

| 1-Methylpiperidine-3-carbonyl chloride | Moderate | Moderate (3-methyl) |

| Piperidine-1-carbonyl chloride | Highest | None |

The 3-methyl group introduces steric hindrance, slowing reactions compared to unsubstituted analogs .

Industrial-Scale Protocols

- Phosgene-Based Production : Conducted in large reactors with controlled temperature (30–80°C) and pressure (1–5 bar) .

- Safety : Requires handling phosgene in sealed systems due to toxicity .

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

1-Methylpiperidine-3-carbonyl chloride serves as a crucial building block in the synthesis of various organic compounds. It is frequently utilized in:

- Synthesis of Heterocycles : The compound is integral in constructing diverse heterocyclic frameworks, which are prevalent in pharmaceuticals.

- Functionalization Reactions : It participates in nucleophilic substitution reactions where the carbonyl group can be modified to introduce various functional groups.

| Application | Description |

|---|---|

| Heterocycle Synthesis | Used to create complex ring structures in drug design. |

| Nucleophilic Substitution | Allows for the introduction of diverse functional groups. |

Medicinal Chemistry

In medicinal chemistry, this compound is employed as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases:

- Central Nervous System Disorders : The compound has been used to develop drugs aimed at treating conditions such as depression and anxiety disorders.

- Enzyme Inhibitors : It plays a role in synthesizing inhibitors that target specific enzymes involved in disease pathways.

Case Study: Development of Serotonin Receptor Modulators

Research has demonstrated that derivatives of 1-methylpiperidine have been synthesized to act as selective serotonin receptor modulators, showing potential in treating migraines and other mood disorders .

Agrochemicals

The compound is also significant in the agrochemical industry, where it is used to synthesize herbicides and pesticides. Its ability to modify biological activity makes it a valuable component for developing effective agrochemical agents.

Material Science Applications

This compound contributes to material science by enhancing the properties of polymers:

- Polymer Modification : The compound can be used to alter mechanical and thermal properties of polymers, making them more suitable for industrial applications.

| Material Science Application | Impact |

|---|---|

| Polymer Modification | Enhances durability and performance of materials. |

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, in medicinal chemistry, its derivatives may target specific receptors or enzymes, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Key Differences :

- Reactivity : The carbonyl chloride group in this compound makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to ester derivatives, which require harsher conditions for hydrolysis .

- Hazards : The corrosive nature of the carbonyl chloride necessitates stricter handling protocols than ester analogs .

Phenoxy-Substituted Piperidines

These derivatives incorporate aromatic ether groups.

Key Differences :

- Applications: Phenoxy-substituted piperidines are often intermediates in pharmaceuticals (e.g., antipsychotics), whereas carbonyl chloride derivatives are used in acylations .

Arylalkyl-Substituted Piperidines

These compounds have bulky aromatic or alkoxybenzyl substituents.

Key Differences :

- Synthetic Utility : Arylalkyl-substituted piperidines are tailored for receptor-targeted drug design (e.g., serotonin receptor modulators), while this compound serves as a versatile acylating agent .

- Steric Effects : Bulky arylalkyl groups hinder reactivity at the piperidine nitrogen, unlike the electrophilic carbonyl chloride, which readily participates in reactions .

Biological Activity

1-Methylpiperidine-3-carbonyl chloride is a significant compound within the class of piperidine derivatives, widely recognized for its diverse applications in organic synthesis and medicinal chemistry. This article delves into its biological activities, focusing on its mechanisms, effects on various biological systems, and comparative studies with related compounds.

This compound (CAS Number: 193538-44-2) can be synthesized through the reaction of 1-methylpiperidine with phosgene or thionyl chloride. The process requires controlled conditions to maximize yield and purity. The compound features a carbonyl chloride functional group, which contributes to its reactivity with nucleophiles, facilitating the formation of various derivatives that exhibit biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo substitution reactions with nucleophiles such as amines and alcohols. These reactions yield biologically active derivatives that can interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Key Mechanisms:

- Substitution Reactions : Formation of amides and esters that can modulate biological pathways.

- Hydrolysis : Conversion to 1-methylpiperidine-3-carboxylic acid, which may possess different biological properties.

- Reduction : Producing 1-methylpiperidine-3-methanol, which can further participate in biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of derivatives formed from this compound. For instance, compounds synthesized from this precursor have shown significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The following table summarizes some findings related to its anticancer efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15.3 |

| Derivative B | HepG2 | 29.1 |

| Derivative C | A549 (lung cancer) | 4.92 |

These compounds exert their effects by interfering with critical cellular processes such as apoptosis and cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of derivatives has also been explored. Several studies indicate that compounds derived from this compound exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substituents have demonstrated enhanced efficacy:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 8 µg/mL |

| Compound E | S. aureus | 4 µg/mL |

This suggests that structural modifications can significantly influence antimicrobial potency .

Case Studies

Case Study 1 : A recent investigation into a series of piperidine derivatives revealed that one derivative of this compound exhibited a notable increase in proteolytic stability and hydrophobicity, leading to improved growth inhibition against MCF-7 cells by fourfold compared to the parent compound .

Case Study 2 : Another study focused on the synthesis of methylated analogues of biologically active peptides showed that minor structural changes could lead to substantial variations in biological activity, emphasizing the importance of chemical modifications in drug design .

Comparative Analysis

Comparing this compound with other piperidine derivatives reveals distinct differences in biological activity:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| Piperidine-3-carbonyl chloride | No methyl group | Lower reactivity |

| 1-Ethylpiperidine-3-carbonyl chloride | Ethyl instead of methyl | Altered pharmacokinetics |

| 1-Methylpiperidine-4-carbonyl chloride | Different carbonyl position | Varied receptor interactions |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological properties, underscoring the versatility of piperidine derivatives in drug development .

Q & A

Q. What safety protocols should be followed when handling 1-Methylpiperidine-3-carbonyl chloride in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coat, safety goggles) and ventilation controls (fume hoods). Avoid skin/eye contact and inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in sealed containers at -20°C in a dry environment to prevent degradation. These protocols are extrapolated from safety data of structurally related piperidine derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.

- HPLC with UV detection (λ = 210–254 nm) to assess purity.

- Mass spectrometry (ESI or EI-MS) for molecular weight confirmation.

Cross-reference results with computational predictions (e.g., PubChem or REAXYS databases) for consistency .

Q. What storage conditions maximize the stability of this compound?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis. Desiccants (e.g., silica gel) should be used in storage containers. Stability tests via periodic HPLC analysis can monitor degradation over time, with ≥95% purity as the benchmark .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map electron density and identify reactive sites (e.g., carbonyl carbon).

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior.

- Compare with experimental kinetics (e.g., reaction rates with amines) to validate computational models. Studies on analogous chlorinated piperidine derivatives demonstrate high correlation between DFT predictions and empirical data .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters:

- Collect high-resolution data (θ ≤ 25°).

- Apply twinning corrections if crystals exhibit non-merohedral twinning.

- Validate hydrogen bonding and torsion angles against computational models (e.g., Mercury CSD).

- For disordered structures, employ restraints (e.g., DELU/SIMU) during refinement. SHELX’s robustness in small-molecule crystallography makes it ideal for resolving conformational ambiguities .

Q. How can synthetic byproducts be minimized during one-step synthesis of this compound?

- Methodological Answer :

- Optimize reaction conditions using a design of experiments (DoE) approach:

- Vary temperature (0–25°C), solvent (e.g., dichloromethane vs. THF), and stoichiometry (1:1.2 acyl chloride:amine).

- Monitor byproduct formation via LC-MS.

- Leverage predictive tools (e.g., PISTACHIO database) to identify side reactions (e.g., over-chlorination). Studies on sulfonyl chloride synthesis show temperature control as critical for selectivity .

Q. What mechanisms explain contradictory spectroscopic data for this compound tautomers?

- Methodological Answer :

- Conduct variable-temperature NMR (-40°C to 25°C) to detect tautomeric equilibria (e.g., keto-enol shifts).

- Compare with IR spectroscopy (C=O stretching frequencies) to identify dominant tautomers.

- Use molecular dynamics simulations (AMBER or GROMACS) to model solvent effects on tautomer stability. Similar analyses for enol-oxo tautomers of 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride revealed solvent polarity as a key driver .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.